Cas no 76579-46-9 (4-(2,2,2-Trifluoroethoxy)benzaldehyde)

4-(2,2,2-Trifluoroethoxy)benzaldehyde structure
76579-46-9 structure
Product Name:4-(2,2,2-Trifluoroethoxy)benzaldehyde
CAS No:76579-46-9
MF:C9H7F3O2
MW:204.145893335342
CID:2950792
PubChem ID:4770946
Update Time:2025-04-21

4-(2,2,2-Trifluoroethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 对三氟乙氧基苯甲醛
    • 4-(2,2,2-trifluoroethoxy)benzaldehyde
    • 4-(2,2,2-trifluoroethoxy)-benzaldehyde
    • 4-trifluoroethoxybenzaldehyde
    • BDA57946
    • p-(2,2,2-trifluoroethoxy)benzaldehyde
    • 4-(2,2,2-trifluoroethoxyl)benzaldehyde
    • 4-(2,2,2-Trifluoro-ethoxy)-benzaldehyde
    • Benzaldehyde,4-(2,2,2-trifluoroethoxy)-
    • J3.497.403I
    • C78450
    • Z324908202
    • AKOS000196289
    • STL584027
    • CS-0434703
    • EN300-40892
    • SCHEMBL245370
    • Z295452586
    • A1-02143
    • MFCD07432792
    • 76579-46-9
    • 822-768-3
    • 4-(2,2,2-Trifluoroethoxy)benzaldehyde
    • Inchi: 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2
    • InChI Key: VQGWQLMGMVUITG-UHFFFAOYSA-N
    • SMILES: FC(COC1C=CC(C=O)=CC=1)(F)F

Computed Properties

  • Exact Mass: 204.03981395g/mol
  • Monoisotopic Mass: 204.03981395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3

4-(2,2,2-Trifluoroethoxy)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-07
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Enamine
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